

Spectroscopic Profile of (+)-Osbeckic Acid: A Technical Overview

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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a natural product is fundamental to its identification, characterization, and subsequent development. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-Osbeckic acid**, a naturally occurring vasorelaxant.

(+)-Osbeckic acid, with the systematic name (2S)-2-hydroxy-2-(5-carboxy-2-furyl)acetic acid, is a bioactive compound isolated from Tartary Buckwheat (*Fagopyrum tataricum*) and *Osbeckia octandra*. Its structural elucidation has been primarily accomplished through a combination of NMR and mass spectrometry techniques.

Chemical Structure

The chemical structure of **(+)-Osbeckic acid** is presented below. This furoic acid derivative possesses a chiral center, leading to its optical activity.

Molecular Formula: $C_7H_6O_6$ Molecular Weight: 186.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-Osbeckic acid**, compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Table 1: ^{13}C NMR Spectroscopic Data of Osbeckic Acid

Carbon Atom	Chemical Shift (δ) in ppm
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-2'	Data not available
C-1''	Data not available
C-2''	Data not available

Note: Specific ^{13}C NMR data for the (+)-enantiomer was not available in the reviewed literature. The provided data is for the racemic mixture in D_2O .

Table 2: ^1H NMR Spectroscopic Data of (+)-Osbeckic Acid

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in publicly accessible sources			

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues to its structure. In the initial identification of **(+)-Osbeckic acid**, it was observed to form a dimer.

Table 3: Mass Spectrometry Data for the Dimer of (+)-Osbeckic Acid

Ion	m/z Ratio
[M - H] ⁻	371.2
Fragment 1	184.9
Fragment 2	140.9

Infrared (IR) Spectroscopy

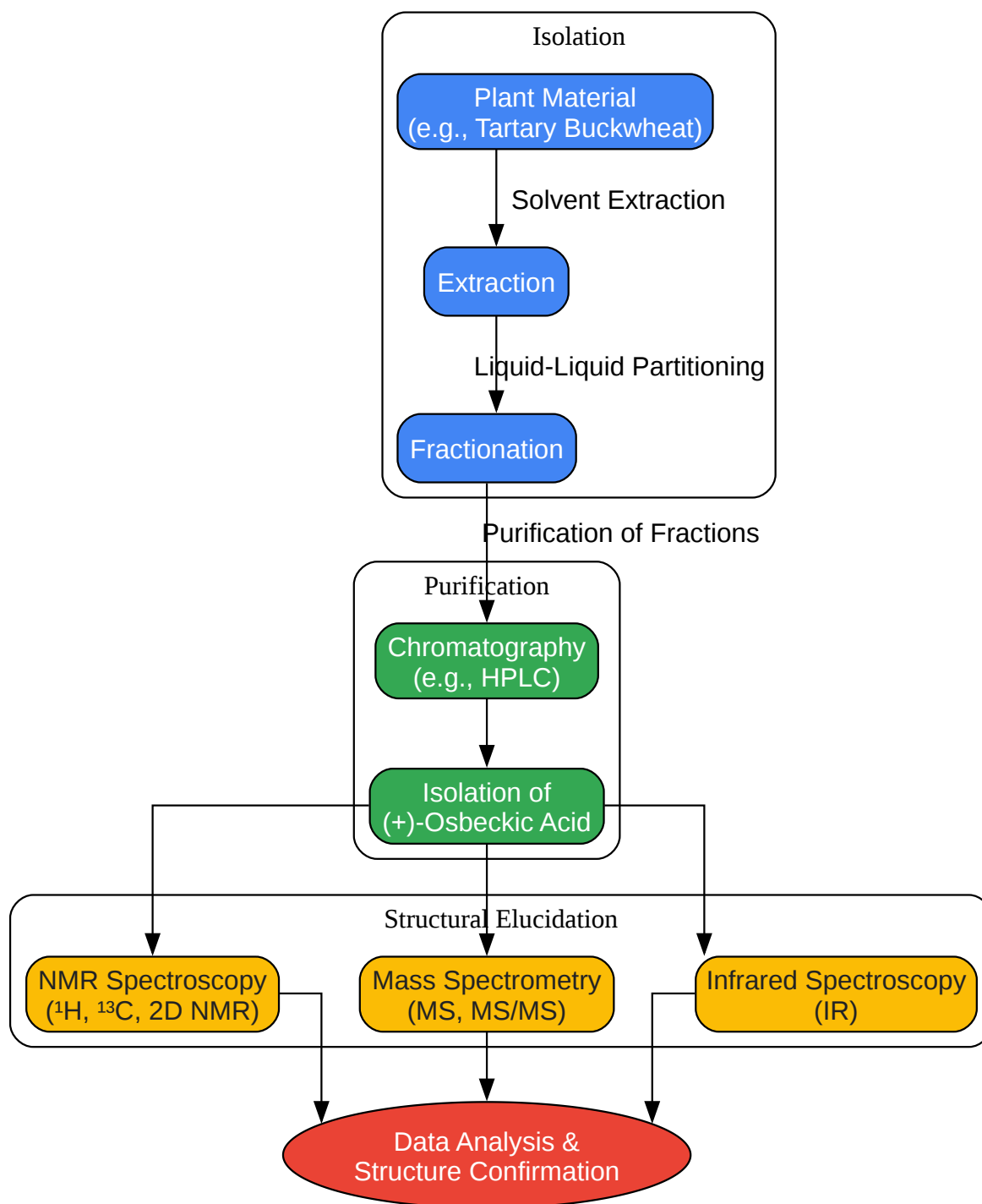
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands for **(+)-Osbeckic Acid**

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	Data not available
C=O stretch (carboxylic acid)	Data not available
C=C stretch (furan ring)	Data not available
C-O stretch	Data not available

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are often found in the primary scientific literature. The general workflow for the isolation and characterization of a natural product like **(+)-Osbeckic acid** is outlined below.



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Caption: General workflow for the isolation and spectroscopic analysis of natural products.

Conclusion

The spectroscopic data presented provides a foundational understanding of the chemical structure of **(+)-Osbeckic acid**. While comprehensive ^1H NMR, ^{13}C NMR, and IR data for the pure (+)-enantiomer remain to be fully compiled from publicly accessible sources, the available mass spectrometry data confirms its dimeric nature in solution. Further investigation into the primary literature is recommended for researchers requiring detailed experimental parameters and complete spectral assignments.

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